P-gp inhibitor 17

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

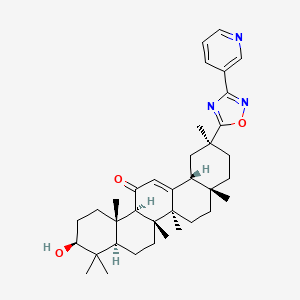

C36H49N3O3 |

|---|---|

Molecular Weight |

571.8 g/mol |

IUPAC Name |

(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picen-13-one |

InChI |

InChI=1S/C36H49N3O3/c1-31(2)26-10-13-36(7)28(34(26,5)12-11-27(31)41)25(40)19-23-24-20-33(4,15-14-32(24,3)16-17-35(23,36)6)30-38-29(39-42-30)22-9-8-18-37-21-22/h8-9,18-19,21,24,26-28,41H,10-17,20H2,1-7H3/t24-,26-,27-,28+,32+,33-,34-,35+,36+/m0/s1 |

InChI Key |

QKLJZFXTTQOKAL-YEXYTOCPSA-N |

Isomeric SMILES |

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C6=NC(=NO6)C7=CN=CC=C7 |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C6=NC(=NO6)C7=CN=CC=C7)C)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

P-Glycoprotein Inhibitor 17 (Compound 2g): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer cells and affects the pharmacokinetics of numerous drugs. The development of P-gp inhibitors is a critical strategy to overcome MDR and enhance drug efficacy. This technical guide provides an in-depth overview of the mechanism of action of P-gp inhibitor 17, also known as compound 2g, a novel and potent inhibitor that directly targets the transmembrane domain of P-gp. This document details the molecular interactions, summarizes key quantitative data, provides comprehensive experimental protocols for its characterization, and illustrates its mechanism and relevant workflows through detailed diagrams.

Core Mechanism of Action: Direct Transmembrane Domain Interaction

This compound (compound 2g) exerts its inhibitory effect through direct, non-covalent interaction with the transmembrane domains (TMDs) of P-glycoprotein. Molecular docking studies have revealed that compound 2g binds within the large, hydrophobic drug-binding pocket located at the interface of the TMDs. This binding is stabilized by a network of hydrophobic interactions and hydrogen bonds with key amino acid residues within the pocket.

By occupying this central binding cavity, this compound competitively inhibits the binding of P-gp substrates, such as chemotherapeutic drugs and other xenobiotics. This steric hindrance prevents the substrate from accessing its binding site, thereby blocking the initial step of the transport cycle. Consequently, the ATP-dependent conformational changes required for substrate efflux are not initiated, leading to the intracellular accumulation of P-gp substrates. This direct interaction with the TMD is a key feature of its mechanism, distinguishing it from inhibitors that may interfere with ATP binding or hydrolysis at the nucleotide-binding domains (NBDs).

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the efficacy of this compound (compound 2g) in reversing P-gp-mediated multidrug resistance.

Table 1: Reversal of Doxorubicin Resistance in KB-8-5 Cells

| Parameter | Value | Cell Line | Concentration of Compound 2g |

| Fold Enhancement of Doxorubicin Cytotoxicity | 2.3-fold | KB-8-5 (P-gp overexpressing) | 5 µM |

Table 2: Inhibition of P-gp Efflux Activity in KB-8-5 Cells

| Parameter | Value | Cell Line | Concentration of Compound 2g | Substrate |

| Fold Increase in Intracellular Accumulation | 2.3-fold | KB-8-5 (P-gp overexpressing) | 5 µM | Rhodamine 123 |

Note: A specific IC50 value for the direct inhibition of P-gp by compound 2g has not been reported in the reviewed literature. The provided data demonstrates the functional reversal of P-gp-mediated drug resistance.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is for assessing the ability of this compound to sensitize multidrug-resistant cancer cells to a cytotoxic P-gp substrate (e.g., doxorubicin).

Materials:

-

P-gp overexpressing cell line (e.g., KB-8-5) and its parental sensitive cell line

-

Complete cell culture medium

-

This compound (compound 2g)

-

P-gp substrate cytotoxic drug (e.g., Doxorubicin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the P-gp overexpressing and parental cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment:

-

Prepare serial dilutions of the cytotoxic drug in culture medium.

-

Prepare solutions of the cytotoxic drug in combination with a fixed, non-toxic concentration of this compound (e.g., 5 µM).

-

Prepare a solution of this compound alone at the same fixed concentration to assess its intrinsic cytotoxicity.

-

Remove the old medium from the cells and add 100 µL of the prepared drug solutions to the respective wells. Include wells with untreated cells as a control.

-

-

Incubation: Incubate the plates for a further 48-72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 values (the concentration of cytotoxic drug that inhibits cell growth by 50%) in the presence and absence of this compound. The fold enhancement of cytotoxicity is calculated by dividing the IC50 of the cytotoxic drug alone by the IC50 of the cytotoxic drug in the presence of the inhibitor.

P-gp Substrate Accumulation (Rhodamine 123 Assay by Flow Cytometry)

This protocol measures the ability of this compound to block the efflux of the fluorescent P-gp substrate, rhodamine 123.

Materials:

-

P-gp overexpressing cell line (e.g., KB-8-5)

-

Complete cell culture medium

-

This compound (compound 2g)

-

Rhodamine 123 (stock solution in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Culture P-gp overexpressing cells to 70-80% confluency. Harvest the cells and resuspend them in fresh culture medium at a concentration of 1 x 10^6 cells/mL.

-

Inhibitor Pre-incubation: Aliquot the cell suspension into flow cytometry tubes. Add this compound at the desired concentration (e.g., 5 µM) to the test samples. Include a positive control (e.g., verapamil) and an untreated control. Incubate for 30 minutes at 37°C.

-

Rhodamine 123 Staining: Add rhodamine 123 to all tubes to a final concentration of 1 µg/mL. Incubate for 60 minutes at 37°C in the dark.

-

Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash twice with ice-cold PBS to remove extracellular rhodamine 123.

-

Flow Cytometry Analysis: Resuspend the cell pellets in 500 µL of PBS. Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer, typically with an excitation wavelength of 488 nm and emission detected at ~530 nm (FITC channel).

-

Data Analysis: Quantify the mean fluorescence intensity (MFI) of the cell populations. The increase in rhodamine 123 accumulation is calculated as the ratio of the MFI of the inhibitor-treated cells to the MFI of the untreated cells.

Molecular Docking

This protocol outlines a general workflow for in silico prediction of the binding interaction between this compound and P-glycoprotein.

Software:

-

Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE)

-

Protein structure visualization software (e.g., PyMOL, UCSF Chimera)

Procedure:

-

Protein Preparation:

-

Obtain a high-resolution 3D structure of human P-glycoprotein from the Protein Data Bank (PDB).

-

Prepare the protein structure by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, assigning bond orders, and repairing any missing side chains or loops.

-

Define the binding site (grid box) encompassing the known drug-binding pocket within the transmembrane domains.

-

-

Ligand Preparation:

-

Generate a 3D structure of this compound (compound 2g).

-

Perform energy minimization of the ligand structure using a suitable force field.

-

Assign partial charges to the ligand atoms.

-

-

Molecular Docking:

-

Perform the docking calculation using the prepared protein and ligand structures. The docking algorithm will explore various conformations and orientations of the ligand within the defined binding site.

-

The docking program will score the different poses based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

Analyze the top-ranked docking poses to identify the most probable binding mode.

-

Visualize the protein-ligand complex to examine the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the P-gp binding pocket.

-

Compare the predicted binding mode with experimental data if available.

-

Mandatory Visualizations

Signaling and Mechanistic Pathways

Caption: Mechanism of this compound (compound 2g) action.

Experimental Workflows

Caption: Workflow for the MTT cytotoxicity assay.

Caption: Workflow for the Rhodamine 123 accumulation assay.

Logical Relationships

Caption: Logical flow of P-gp inhibition by compound 2g.

In Vitro Characterization of Novel P-gp Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential in vitro methodologies for the characterization of novel P-glycoprotein (P-gp) inhibitors. P-gp, a member of the ATP-binding cassette (ABC) transporter superfamily, is a key contributor to multidrug resistance (MDR) in cancer and influences the pharmacokinetics of numerous drugs.[1][2] The identification and characterization of potent and specific P-gp inhibitors are therefore of significant interest in drug discovery and development.

Core Principles of P-gp Inhibition Assays

The in vitro characterization of P-gp inhibitors typically involves a combination of assays to elucidate the mechanism and potency of inhibition.[1] These assays can be broadly categorized as functional assays that measure the transport activity of P-gp and ATPase assays that measure the energy-dependent activity of the transporter. A multi-assay approach is recommended to comprehensively classify compounds as P-gp substrates or inhibitors.[1]

Key In Vitro Experimental Protocols

Detailed methodologies for the most common in vitro assays to characterize P-gp inhibitors are provided below. It is crucial to include appropriate controls, such as known P-gp substrates (e.g., verapamil, digoxin) and inhibitors (e.g., cyclosporin A, elacridar), in each experiment.

P-gp ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. P-gp substrates typically stimulate ATPase activity, while inhibitors can either inhibit basal or substrate-stimulated ATPase activity.[3][4]

Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis by P-gp-containing membranes. A common method involves a colorimetric reaction to detect Pi.[4] Alternatively, luminescence-based assays can detect the remaining ATP.[3] The P-gp-specific ATPase activity is determined by subtracting the activity in the presence of a potent P-gp inhibitor, such as sodium orthovanadate (Na3VO4), from the total ATPase activity.[3][4]

Detailed Protocol (Colorimetric Method):

-

Prepare Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 5 mM sodium azide, 2 mM dithiothreitol (DTT), 10 mM MgCl2.

-

P-gp expressing membranes (e.g., from Sf9 or mammalian cells overexpressing P-gp).

-

ATP solution: 100 mM in assay buffer.

-

Test compound and control inhibitor/stimulator solutions (e.g., verapamil as a stimulator) in an appropriate solvent (e.g., DMSO).

-

Sodium orthovanadate (Na3VO4) solution: 100 mM in water.

-

Stopping solution: 10% sodium dodecyl sulfate (SDS).

-

Detection Reagent: Ammonium molybdate in sulfuric acid, followed by a reducing agent like stannous chloride or ascorbic acid.

-

-

Assay Procedure:

-

Thaw P-gp membranes on ice and dilute to the desired concentration in cold assay buffer.

-

In a 96-well plate, add 20 µL of assay buffer, 20 µL of test compound/control at various concentrations, and 20 µL of diluted P-gp membranes.

-

Include control wells:

-

Basal activity: No test compound.

-

Stimulated activity: With a known P-gp substrate (e.g., verapamil).

-

Inhibited control: With Na3VO4 to determine non-P-gp dependent ATPase activity.

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of 10 mM ATP solution to all wells.

-

Incubate at 37°C for 20-30 minutes.

-

Stop the reaction by adding 50 µL of 10% SDS solution.

-

Add 150 µL of the detection reagent to each well.

-

Incubate at room temperature for 10-20 minutes for color development.

-

Measure the absorbance at a wavelength between 600-700 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the amount of Pi released using a standard curve prepared with known concentrations of phosphate.

-

Determine the P-gp specific ATPase activity by subtracting the activity in the presence of Na3VO4.

-

Plot the percentage of inhibition of stimulated ATPase activity against the logarithm of the test compound concentration to determine the IC50 value.

-

Calcein-AM Efflux Assay

This is a widely used fluorescence-based assay to assess P-gp mediated efflux.

Principle: Calcein-AM is a non-fluorescent, lipophilic compound that readily diffuses into cells.[5] Inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent, hydrophilic molecule calcein. Calcein itself is a substrate for P-gp and is actively transported out of cells expressing the transporter.[5][6] Inhibition of P-gp leads to the intracellular accumulation of calcein, resulting in an increased fluorescence signal.[5]

Detailed Protocol:

-

Cell Culture:

-

Use a cell line overexpressing P-gp (e.g., MDCK-MDR1, K562/ADR) and a corresponding parental cell line with low P-gp expression as a control.

-

Seed the cells in a 96-well black, clear-bottom plate and grow to confluence.

-

-

Prepare Reagents:

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) or serum-free medium.

-

Calcein-AM stock solution: 1 mM in anhydrous DMSO.

-

Working solution of Calcein-AM: Dilute the stock solution in assay buffer to a final concentration of 0.25-1 µM.

-

Test compound and control inhibitor solutions at various concentrations in assay buffer.

-

-

Assay Procedure:

-

Wash the cells twice with assay buffer.

-

Add the test compound or control inhibitor solutions to the respective wells and pre-incubate at 37°C for 15-30 minutes.

-

Add the Calcein-AM working solution to all wells.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.

-

Wash the cells three times with ice-cold assay buffer to remove extracellular calcein-AM.

-

Add fresh assay buffer to each well.

-

Measure the intracellular fluorescence using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[7]

-

-

Data Analysis:

-

Subtract the background fluorescence from wells without cells.

-

Calculate the percentage of inhibition by comparing the fluorescence in the presence of the test compound to the fluorescence in the absence of the compound (control) and in the presence of a potent P-gp inhibitor (maximal inhibition).

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

-

Rhodamine 123 Accumulation/Efflux Assay

This is another common fluorescence-based assay to measure P-gp activity.

Principle: Rhodamine 123 is a fluorescent dye that is a substrate of P-gp.[8] In cells overexpressing P-gp, the intracellular accumulation of rhodamine 123 is low due to active efflux. P-gp inhibitors block this efflux, leading to increased intracellular fluorescence.[9]

Detailed Protocol:

-

Cell Culture:

-

As with the calcein-AM assay, use a P-gp overexpressing cell line and its parental counterpart.

-

Seed cells in a 96-well plate or prepare cell suspensions for flow cytometry.

-

-

Prepare Reagents:

-

Assay Buffer: HBSS or serum-free medium.

-

Rhodamine 123 stock solution: 1 mg/mL in DMSO.

-

Working solution of Rhodamine 123: Dilute the stock solution in assay buffer to a final concentration of 1-5 µM.

-

Test compound and control inhibitor solutions at various concentrations in assay buffer.

-

-

Assay Procedure (Accumulation):

-

Wash the cells twice with assay buffer.

-

Add the test compound or control inhibitor solutions to the respective wells and pre-incubate at 37°C for 15-30 minutes.

-

Add the rhodamine 123 working solution to all wells.

-

Incubate at 37°C for 30-60 minutes in the dark.

-

Wash the cells three times with ice-cold assay buffer.

-

Lyse the cells or measure the fluorescence directly using a fluorescence microplate reader (excitation ~485 nm, emission ~529 nm) or a flow cytometer.

-

-

Assay Procedure (Efflux):

-

Load the cells with rhodamine 123 by incubating with the working solution for 30-60 minutes at 37°C.

-

Wash the cells twice with fresh, pre-warmed assay buffer to remove extracellular rhodamine 123.

-

Add assay buffer containing the test compound or control inhibitor at various concentrations.

-

Incubate at 37°C for an additional 30-60 minutes to allow for efflux.

-

Wash the cells with ice-cold assay buffer and measure the remaining intracellular fluorescence as described above.

-

-

Data Analysis:

-

For accumulation assays, calculate the percentage increase in fluorescence in the presence of the inhibitor.

-

For efflux assays, calculate the percentage of inhibition of efflux.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

-

Data Presentation: Summarizing Quantitative Data

The inhibitory potency of novel compounds should be quantified and presented in a clear, tabular format to allow for easy comparison. The half-maximal inhibitory concentration (IC50) is a key parameter.

Table 1: In Vitro Inhibitory Potency (IC50) of Novel P-gp Inhibitors Compared to Reference Compounds

| Compound | P-gp ATPase Inhibition IC50 (µM) | Calcein-AM Efflux Inhibition IC50 (µM) | Rhodamine 123 Accumulation IC50 (µM) |

| Novel Inhibitor 1 | [Insert Value] | [Insert Value] | [Insert Value] |

| Novel Inhibitor 2 | [Insert Value] | [Insert Value] | [Insert Value] |

| Verapamil | [Example Value: 5.0 - 15.0] | [Example Value: 1.0 - 10.0] | [Example Value: 0.5 - 5.0] |

| Cyclosporin A | [Example Value: 0.1 - 1.0] | [Example Value: 0.5 - 2.0] | [Example Value: 0.1 - 1.5] |

| Elacridar (GF120918) | [Example Value: 0.01 - 0.1] | [Example Value: 0.02 - 0.2] | [Example Value: 0.05] |

Note: The provided example values are illustrative and can vary depending on the specific experimental conditions and cell lines used.[9][10]

Mandatory Visualizations

Signaling Pathways Regulating P-gp Expression

Several signaling pathways are known to regulate the expression of P-gp (encoded by the ABCB1 gene). Understanding these pathways can provide insights into potential strategies for modulating P-gp expression. Key pathways include the PI3K/Akt/NF-κB and MAPK pathways.[11]

Caption: Signaling pathways involved in the transcriptional regulation of P-gp.

Experimental Workflow for In Vitro P-gp Inhibitor Screening

A logical workflow is essential for the efficient screening and characterization of novel P-gp inhibitors.

Caption: A typical workflow for the in vitro screening of novel P-gp inhibitors.

Mechanism of P-gp Mediated Efflux and Inhibition

This diagram illustrates the fundamental mechanism of P-gp function and how inhibitors interfere with this process.

References

- 1. Comparison of in vitro P-glycoprotein screening assays: recommendations for their use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]

- 3. scribd.com [scribd.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

P-gp Inhibitor Target Binding Site Analysis: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the target binding sites for P-glycoprotein (P-gp) inhibitors. P-glycoprotein, also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a critical membrane transporter responsible for the efflux of a wide variety of xenobiotics from cells.[1][2][3] Its overexpression in cancer cells is a primary mechanism of multidrug resistance (MDR), which significantly hampers the efficacy of chemotherapy.[2][4][5] Consequently, the development of potent and specific P-gp inhibitors is a key strategy to overcome MDR and enhance the therapeutic outcomes of various drugs.[6][7] This guide is intended for researchers, scientists, and drug development professionals actively working in this field.

P-glycoprotein Structure and Binding Sites

P-glycoprotein is a 170 kDa transmembrane glycoprotein composed of two homologous halves, each containing a transmembrane domain (TMD) and a nucleotide-binding domain (NBD).[2][8] The two TMDs form a large, polyspecific drug-binding pocket within the cell membrane, characterized by its flexibility and hydrophobicity.[1][2] This promiscuous nature allows P-gp to recognize and transport a vast array of structurally diverse substrates.[1][9]

The drug-binding pocket is lined with numerous aromatic and hydrophobic amino acid residues.[1] Cryo-electron microscopy (cryo-EM) and X-ray crystallography structures of P-gp in complex with various inhibitors have revealed that inhibitors often bind in pairs within this central pocket.[1] For instance, the third-generation inhibitor zosuquidar has been shown to bind with a 2:1 stoichiometry to P-gp.[1] Key residues involved in inhibitor binding often include tyrosine, phenylalanine, and tryptophan, which can form hydrophobic and aromatic stacking interactions with the ligand.[1][10] While hydrophobic interactions are predominant, hydrogen bonds can also play a role in ligand recognition, as seen with the quinoline moiety of zosuquidar and Tyr953.[1]

In contrast to the transmembrane drug-binding domains (DBDs), the cytoplasmic NBDs are responsible for ATP hydrolysis, which powers the conformational changes required for substrate efflux.[9][11][12] While most clinically evaluated P-gp inhibitors have targeted the DBDs, the NBDs represent an alternative and promising target for inhibition.[4][13] Inhibitors targeting the NBDs aim to interfere with ATP binding or hydrolysis, thereby preventing the energy-dependent transport cycle.[6][11]

Quantitative Data on P-gp Inhibitors

The following table summarizes the inhibitory activities of several P-gp inhibitors as reported in the literature. This data provides a comparative basis for evaluating the potency of different compounds.

| Compound/Inhibitor | Assay Type | IC50 Value | Reference |

| Compound 6 | Membrane-based ATPase activity | < 5 µM | [1] |

| Zosuquidar | Reference drug in ATPase assay | Not specified | [1] |

| Nb592 (nanobody) | Basal ATPase activity | 90 ± 5% inhibition at 7.5 µM | [12] |

| Various novel inhibitors | Reversal of MDR in DU145-TXR cells | Not specified | [4] |

Experimental Protocols

Membrane-Based ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by P-gp in the presence and absence of a test compound. Inhibition of ATPase activity is a hallmark of P-gp inhibitors.

Methodology:

-

Preparation of P-gp-rich membranes: P-gp-overexpressing cell lines (e.g., Sf9 cells infected with baculovirus carrying the ABCB1 gene) are cultured and harvested. The cells are lysed, and the membrane fraction is isolated by ultracentrifugation.

-

ATPase Assay:

-

The membrane preparation is incubated with the test compound at various concentrations.

-

The reaction is initiated by the addition of Mg-ATP.

-

The reaction is allowed to proceed at 37°C for a specified time (e.g., 20 minutes).

-

The reaction is stopped, and the amount of inorganic phosphate (Pi) released is quantified using a colorimetric method (e.g., using malachite green).

-

-

Data Analysis: The rate of ATP hydrolysis is plotted against the compound concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce P-gp's ATPase activity by 50%.

Cell-Based Transport Assay (Calcein-AM Efflux Assay)

This assay assesses the ability of an inhibitor to block the efflux of a fluorescent P-gp substrate from living cells.

Methodology:

-

Cell Culture: P-gp-overexpressing cells (e.g., A2780-ADR ovarian cancer cells or DU145-TXR prostate cancer cells) and their parental non-overexpressing counterparts are seeded in 96-well plates.[4]

-

Inhibitor Incubation: The cells are pre-incubated with the test compound at various concentrations for a specified time (e.g., 1 hour).

-

Substrate Loading: The non-fluorescent calcein-AM, a P-gp substrate, is added to the cells. Calcein-AM readily enters cells and is cleaved by intracellular esterases to the fluorescent calcein, which is also a P-gp substrate.

-

Efflux and Measurement: In P-gp-overexpressing cells, calcein is actively pumped out, resulting in low intracellular fluorescence. In the presence of an effective P-gp inhibitor, efflux is blocked, leading to the accumulation of calcein and a corresponding increase in fluorescence.

-

Data Analysis: The intracellular fluorescence is measured using a fluorescence plate reader. The increase in fluorescence in the presence of the inhibitor is indicative of P-gp inhibition.

Molecular Docking

Computational docking studies are used to predict the binding mode of inhibitors within the P-gp binding site and to estimate their binding affinity.

Methodology:

-

Protein and Ligand Preparation: A high-resolution 3D structure of P-gp (e.g., from the Protein Data Bank) is prepared by adding hydrogen atoms, assigning charges, and defining the binding site. The 3D structure of the inhibitor is generated and optimized.

-

Docking Simulation: A docking program (e.g., AutoDock Vina) is used to systematically sample different conformations and orientations of the inhibitor within the P-gp binding pocket.[1][11]

-

Scoring and Analysis: The docking poses are scored based on their predicted binding energy. The lowest energy poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and specific amino acid residues in the binding site.[1]

Visualizations

P-gp Efflux Cycle

Caption: The ATP-dependent efflux cycle of P-glycoprotein.

P-gp Inhibitor Screening Workflow

Caption: A typical workflow for the discovery and validation of P-gp inhibitors.

Mechanisms of P-gp Inhibition

Caption: Different mechanisms by which small molecules can inhibit P-gp function.[3]

References

- 1. Consensus screening for a challenging target: the quest for P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P-glycoprotein - Wikipedia [en.wikipedia.org]

- 3. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computationally accelerated identification of P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.aboutscience.eu [journals.aboutscience.eu]

- 6. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]

- 7. Disrupting P-glycoprotein function in clinical settings: what can we learn from the fundamental aspects of this transporter? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure–Function Relationships in the Human P-Glycoprotein (ABCB1): Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structures of the Multidrug Transporter P-glycoprotein Reveal Asymmetric ATP Binding and the Mechanism of Polyspecificity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In Silico Screening for Inhibitors of P-Glycoprotein That Target the Nucleotide Binding Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structures of P-glycoprotein reveal its conformational flexibility and an epitope on the nucleotide-binding domain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. doaj.org [doaj.org]

An In-depth Guide to the Selectivity Profiling of P-glycoprotein Inhibitors Against ABC Transporters

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the methodologies used to determine the selectivity profile of P-glycoprotein (P-gp) inhibitors against other clinically relevant ATP-binding cassette (ABC) transporters. Due to the absence of publicly available data for a specific molecule designated "P-gp inhibitor 17," this document will serve as a detailed framework, utilizing illustrative data and standardized protocols to guide researchers in performing and interpreting such studies.

Introduction to ABC Transporters and the Importance of Selectivity

P-glycoprotein (P-gp, or MDR1/ABCB1) is a critical membrane transporter that functions as an ATP-dependent efflux pump, actively extruding a wide variety of xenobiotics from cells.[1][2] This activity plays a significant role in limiting drug absorption, distribution to sanctuary sites like the brain, and cellular accumulation in target tissues.[1][2][3] Overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR) to chemotherapeutic agents.[3][4][5]

While inhibiting P-gp can be a valuable strategy to overcome MDR and improve drug efficacy, it is crucial to understand the inhibitor's activity against other ABC transporters, such as Breast Cancer Resistance Protein (BCRP/ABCG2) and Multidrug Resistance-Associated Proteins (MRPs/ABCCs).[6][7][8] These transporters also contribute to drug disposition and resistance.[6][7][8] A selective P-gp inhibitor would be a valuable tool to probe the specific function of P-gp, whereas a non-selective inhibitor might lead to broader effects and potential drug-drug interactions.[6][8] Therefore, determining the selectivity profile of a P-gp inhibitor is a key step in its preclinical development.

Quantitative Assessment of Inhibitor Potency: A Selectivity Profile

The primary method for quantifying the inhibitory activity of a compound against a specific transporter is the determination of its IC50 value, which is the concentration of the inhibitor required to reduce the transporter's activity by 50%. A selectivity profile is established by comparing the IC50 values of the inhibitor against a panel of transporters.

Table 1: Illustrative Selectivity Profile of a Hypothetical P-gp Inhibitor

| Transporter | Probe Substrate | IC50 (µM) | Fold Selectivity (vs. P-gp) |

| P-gp (ABCB1) | Digoxin / N-methyl-quinidine | 0.05 | 1 |

| BCRP (ABCG2) | Estrone-3-sulfate | 2.5 | 50 |

| MRP1 (ABCC1) | Estradiol-17-β-glucuronide | > 50 | > 1000 |

| MRP2 (ABCC2) | Carboxy-DCFDA | 15 | 300 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols for Determining ABC Transporter Inhibition

A variety of in vitro assays are available to assess the inhibitory potential of a compound against ABC transporters. The most common approaches involve cell-based assays using overexpressing cell lines or membrane vesicle-based assays.[9]

A common method for assessing P-gp inhibition is the bidirectional transport assay using polarized cell monolayers, such as Caco-2 or MDCKII cells transfected with the human MDR1 gene.[3][10]

-

Test System: MDCKII-MDR1 cell monolayers grown on permeable supports (e.g., Transwell® plates).

-

Probe Substrate: A well-characterized P-gp substrate, such as Digoxin or Quinidine, is used.[1][10]

-

Methodology:

-

MDCKII-MDR1 cells are seeded onto the permeable supports and cultured until a confluent monolayer with tight junctions is formed. The integrity of the monolayer is typically confirmed by measuring the transepithelial electrical resistance (TEER).[10]

-

The probe substrate is added to either the apical (A) or basolateral (B) chamber, and the test inhibitor is added to both chambers at various concentrations.

-

The amount of probe substrate that permeates to the opposite chamber over a specific time period is quantified by LC-MS/MS or by using a radiolabeled substrate.

-

The apparent permeability (Papp) is calculated for both the A-to-B and B-to-A directions.

-

The efflux ratio (ER) is determined by dividing the Papp (B-to-A) by the Papp (A-to-B). A significant reduction in the efflux ratio in the presence of the inhibitor indicates P-gp inhibition.[9][10]

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

Similar to P-gp, BCRP inhibition can be assessed using cell-based or vesicle assays.[9][11][12]

-

Test System: Inside-out membrane vesicles prepared from cells overexpressing human BCRP (e.g., from Sf9 or HEK293 cells).[11]

-

Probe Substrate: A specific BCRP substrate, such as estrone-3-sulfate.[11][13]

-

Methodology:

-

The membrane vesicles are incubated with the probe substrate and the test inhibitor at various concentrations in the presence of ATP to initiate transport. A parallel incubation is performed with AMP instead of ATP to determine non-specific binding.[14]

-

The reaction is stopped by the addition of a cold stop solution and rapid filtration.

-

The amount of substrate accumulated within the vesicles is quantified, typically by liquid scintillation counting for radiolabeled substrates or by LC-MS/MS.

-

The ATP-dependent transport is calculated by subtracting the amount of substrate in the AMP-containing incubations from that in the ATP-containing incubations.

-

The percentage of inhibition is determined by comparing the transport in the presence of the inhibitor to the control (no inhibitor).

-

IC50 values are derived from the concentration-response curve.

-

The inhibitory activity against MRP1 is often determined using a vesicular transport assay.[14]

-

Test System: Inside-out membrane vesicles from Sf9 cells infected with a baculovirus containing the human MRP1 cDNA.

-

Probe Substrate: A known MRP1 substrate, such as estradiol-17-β-glucuronide.[15]

-

Methodology:

-

The experimental procedure is similar to the BCRP vesicle assay. Vesicles are incubated with the probe substrate, the test inhibitor, and either ATP or AMP.[14]

-

Following incubation, the vesicles are filtered and the amount of accumulated substrate is measured.

-

The ATP-dependent transport is calculated, and the percentage of inhibition at each inhibitor concentration is determined.

-

The IC50 value is calculated from the resulting concentration-response curve.

-

Visualizing Experimental Workflows and Selectivity Profiles

Diagrams are essential for clearly communicating complex experimental workflows and summarizing data. The following diagrams are generated using the DOT language for Graphviz.

Caption: General workflow for determining ABC transporter inhibition.

Caption: Visual representation of a hypothetical P-gp inhibitor's selectivity.

Conclusion

The systematic evaluation of a P-gp inhibitor's selectivity against other key ABC transporters is a fundamental component of its preclinical characterization. By employing robust and standardized in vitro assays, researchers can generate quantitative data (IC50 values) to construct a clear selectivity profile. This profile is not only crucial for understanding the compound's mechanism of action but also for predicting its potential for drug-drug interactions and off-target effects. The methodologies and visualization tools presented in this guide provide a framework for conducting and communicating these essential studies in drug development.

References

- 1. bioivt.com [bioivt.com]

- 2. P-glycoprotein - Wikipedia [en.wikipedia.org]

- 3. Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure–Function Relationships in the Human P-Glycoprotein (ABCB1): Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oaepublish.com [oaepublish.com]

- 7. oaepublish.com [oaepublish.com]

- 8. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. xenotech.com [xenotech.com]

- 10. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BCRP Inhibition | Evotec [evotec.com]

- 12. BCRP Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]

- 13. evotec.com [evotec.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. High-content screening of clinically tested anticancer drugs identifies novel inhibitors of human MRP1 (ABCC1) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Kinetic Analysis of P-glycoprotein Inhibition by Novel Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential techniques and data analysis methods for characterizing the inhibitory potential of a novel compound, herein referred to as "compound 17," on the efflux transporter P-glycoprotein (P-gp). Understanding the kinetics of P-gp inhibition is crucial in drug development to predict potential drug-drug interactions and to overcome multidrug resistance in cancer therapy.[1][2][3][4][5][6]

Introduction to P-glycoprotein and Its Inhibition

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is an ATP-dependent efflux pump that transports a wide variety of substrates out of cells.[4][6] This protective mechanism can significantly impact the pharmacokinetics of drugs by limiting their absorption and distribution.[3][6] Inhibition of P-gp can lead to increased intracellular concentrations of co-administered drugs, which can be a therapeutic advantage in some cases, but also a cause of toxicity.[3][4][5] Therefore, a thorough kinetic analysis of any new chemical entity's interaction with P-gp is a critical step in preclinical drug development.[1]

The primary mechanisms of P-gp inhibition include:

-

Competitive inhibition: The inhibitor competes with the substrate for the same binding site on P-gp.[4]

-

Non-competitive inhibition: The inhibitor binds to a site on P-gp distinct from the substrate-binding site, causing a conformational change that reduces the transporter's activity.[4]

-

Mixed inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

This guide will detail the experimental protocols to determine the type of inhibition and the potency of "compound 17."

Experimental Protocols for P-gp Inhibition Kinetic Analysis

A multi-assay approach is recommended to comprehensively characterize the inhibitory profile of a compound against P-gp. The following are standard in vitro methods.

P-gp ATPase Activity Assay

Principle: P-gp possesses ATPase activity that is stimulated in the presence of its substrates.[7][8][9] Inhibitors of P-gp can modulate this ATPase activity. This assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[8]

Detailed Methodology:

-

Materials: P-gp-rich membrane vesicles (e.g., from Sf9 or HEK293 cells overexpressing human P-gp), MgATP, a known P-gp substrate/stimulator (e.g., verapamil), sodium orthovanadate (Na₃VO₄, a selective P-gp inhibitor), and a phosphate detection reagent.[7][8]

-

Preparation:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 2 mM DTT, and 10 mM MgCl₂).

-

Prepare serial dilutions of "compound 17" and the positive control inhibitor (e.g., cyclosporin A).

-

-

Assay Procedure:

-

In a 96-well plate, add the P-gp membrane vesicles to the reaction buffer.

-

Add the desired concentrations of "compound 17" or the control inhibitor.

-

To measure inhibition of stimulated ATPase activity, add a fixed concentration of a P-gp substrate like verapamil.[7]

-

Include control wells: no inhibitor (100% activity), and Na₃VO₄ (basal, non-P-gp ATPase activity).[7]

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding MgATP to each well.

-

Incubate at 37°C for a defined period (e.g., 20-40 minutes) during which ATP is hydrolyzed.

-

Stop the reaction and measure the amount of released inorganic phosphate using a colorimetric method (e.g., with a malachite green-based reagent).

-

Read the absorbance at the appropriate wavelength (e.g., 620 nm).

-

-

Data Analysis:

-

Subtract the absorbance of the Na₃VO₄-treated wells to determine the P-gp-specific ATPase activity.

-

Plot the percentage of inhibition against the logarithm of the "compound 17" concentration to determine the IC50 value.

-

Calcein-AM Uptake Assay

Principle: Calcein-AM is a non-fluorescent, lipophilic substrate of P-gp that readily enters cells.[10][11] Inside the cell, it is hydrolyzed by esterases into the fluorescent, membrane-impermeable calcein.[10][11] In cells overexpressing P-gp, calcein-AM is effluxed before it can be converted, resulting in low intracellular fluorescence.[11] P-gp inhibitors block this efflux, leading to the accumulation of calcein and an increase in fluorescence.[10][11]

Detailed Methodology:

-

Materials: A cell line overexpressing human P-gp (e.g., MDCK-MDR1 or K562/MDR) and the corresponding parental cell line, cell culture medium, calcein-AM, and a positive control inhibitor (e.g., verapamil).[12][13][14]

-

Preparation:

-

Seed the cells in a 96-well, black, clear-bottom plate and culture until a confluent monolayer is formed.

-

Prepare serial dilutions of "compound 17" and the positive control inhibitor in an appropriate buffer (e.g., Hanks' Balanced Salt Solution).

-

-

Assay Procedure:

-

Wash the cells with buffer.

-

Add the different concentrations of "compound 17" or the control inhibitor to the wells and pre-incubate at 37°C for 15-30 minutes.

-

Add a fixed concentration of calcein-AM (e.g., 0.25-1 µM) to all wells.

-

Incubate at 37°C for 30-60 minutes, protected from light.

-

Wash the cells with ice-cold buffer to remove extracellular calcein-AM.

-

Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

-

-

Data Analysis:

-

The fluorescence in the parental cells (lacking P-gp) represents the maximum possible signal.

-

Calculate the percent inhibition by comparing the fluorescence in the presence of "compound 17" to the control wells (with and without a maximal inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the "compound 17" concentration.

-

Bidirectional Transport Assay

Principle: This assay uses a polarized cell monolayer (e.g., Caco-2 or MDCK-MDR1) grown on a permeable support to measure the transport of a known P-gp substrate in both directions: apical to basolateral (A-to-B) and basolateral to apical (B-to-A).[15][16] For a P-gp substrate, the B-to-A transport will be significantly higher than the A-to-B transport, resulting in an efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2.[16] A P-gp inhibitor will reduce the B-to-A transport of the substrate.[16]

Detailed Methodology:

-

Materials: Polarized cell monolayers (e.g., Caco-2 or MDCK-MDR1) grown on transwell inserts, a known P-gp substrate (e.g., digoxin, loperamide), and a positive control inhibitor.[16][17][18]

-

Preparation:

-

Culture the cells on the transwell inserts until a confluent and differentiated monolayer is formed. The integrity of the monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER).

-

Prepare transport buffer (e.g., HBSS with HEPES).

-

Prepare solutions of the P-gp substrate with and without various concentrations of "compound 17."

-

-

Assay Procedure:

-

Wash the cell monolayers with transport buffer.

-

To measure A-to-B transport, add the substrate solution (with or without "compound 17") to the apical chamber and fresh buffer to the basolateral chamber.

-

To measure B-to-A transport, add the substrate solution (with or without "compound 17") to the basolateral chamber and fresh buffer to the apical chamber.

-

Incubate the plates at 37°C with gentle shaking.

-

At specified time points, collect samples from the receiver chamber and replace with fresh buffer.

-

Quantify the concentration of the substrate in the samples using a suitable analytical method (e.g., LC-MS/MS).

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both directions.

-

Determine the efflux ratio (ER) = Papp(B-A) / Papp(A-B).

-

Calculate the percent inhibition of the efflux ratio in the presence of "compound 17."

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the "compound 17" concentration.

-

Data Presentation: Quantitative Analysis of P-gp Inhibition

The following tables summarize the kind of quantitative data that should be generated for "compound 17" and compared with known P-gp inhibitors.

Table 1: IC50 Values for P-gp Inhibition by Compound 17 and Reference Compounds

| Compound | P-gp ATPase Assay IC50 (µM) | Calcein-AM Uptake Assay IC50 (µM) | Digoxin Transport Assay IC50 (µM) |

| Compound 17 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Verapamil | 5.0 - 15.0 | 1.0 - 5.0 | 2.0 - 10.0 |

| Cyclosporin A | 0.5 - 2.0 | 0.1 - 1.0 | 0.5 - 2.5 |

| Tariquidar | 0.02 - 0.1 | 0.01 - 0.05 | 0.01 - 0.08 |

Note: The values for the reference compounds are typical ranges found in the literature and can vary depending on the specific experimental conditions.

Table 2: Kinetic Parameters for P-gp Inhibition by Compound 17

| Compound | Inhibition Type | Ki (µM) |

| Compound 17 | [Determined from Lineweaver-Burk or Dixon plots] | [Calculated Value] |

| Verapamil | Competitive | 2.5 - 8.0 |

| Cyclosporin A | Non-competitive/Mixed | 0.3 - 1.5 |

Note: The type of inhibition is determined by analyzing the effect of the inhibitor on the Km and Vmax of the P-gp substrate transport.

Visualization of Experimental Workflows and Inhibition Mechanisms

Diagrams of Experimental Workflows

Caption: Workflow for the P-gp ATPase activity assay.

Caption: Workflow for the Calcein-AM uptake assay.

Diagram of P-gp Inhibition Mechanisms

Caption: Competitive vs. Non-competitive P-gp inhibition.

Conclusion

The kinetic analysis of a new chemical entity, such as "compound 17," for its interaction with P-gp is a cornerstone of modern drug development. By employing a combination of ATPase, fluorescent substrate uptake, and bidirectional transport assays, researchers can build a comprehensive inhibitory profile. This includes determining the potency (IC50), the mechanism of inhibition (competitive, non-competitive, or mixed), and the inhibition constant (Ki). This information is vital for predicting in vivo drug-drug interactions, understanding potential mechanisms to overcome multidrug resistance, and ultimately for the development of safer and more effective medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. journals.aboutscience.eu [journals.aboutscience.eu]

- 4. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]

- 5. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Ranking of P-glycoprotein substrates and inhibitors by a calcein-AM fluorometry screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2.3. P-gp Inhibition Assay (Calcein-AM Uptake Assay) [bio-protocol.org]

- 14. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. P-gp Substrate Identification | Evotec [evotec.com]

- 16. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. P-glycoprotein Inhibition Service | Evotec [evotec.com]

- 18. researchgate.net [researchgate.net]

Understanding P-gp Inhibitor Resistance Mechanisms: A Technical Guide to Tariquidar (XR9576)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a formidable obstacle in cancer chemotherapy, and the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp; ABCB1) is a primary driver of this phenomenon. P-gp functions as a broad-spectrum efflux pump, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. Tariquidar (XR9576) is a potent, third-generation, non-competitive inhibitor of P-gp that has been extensively studied for its ability to reverse P-gp-mediated MDR.[1][2] This technical guide provides an in-depth overview of the mechanisms of action of tariquidar, the experimental protocols used to evaluate its efficacy, and the known and potential mechanisms of resistance to this P-gp inhibitor.

Mechanism of Action of Tariquidar

Tariquidar inhibits P-gp function through a complex mechanism that involves direct binding to the transporter, modulation of its conformational state, and effects on its ATPase activity.

1.1. Non-Competitive Inhibition and Binding:

Tariquidar binds to P-gp with high affinity, with reported Kd values in the nanomolar range.[3] It is considered a non-competitive inhibitor, suggesting that it does not directly compete with chemotherapeutic substrates for the same binding site.[2] Instead, molecular dynamics simulations and binding studies suggest that tariquidar binds to a distinct site within the transmembrane domains of P-gp.[4][5] At higher concentrations, it is proposed that two tariquidar molecules can bind simultaneously to the central pocket and an access tunnel within the transporter.[6]

1.2. Conformational Arrest:

A key aspect of tariquidar's inhibitory action is its ability to lock P-gp in a specific conformational state. P-gp undergoes a cycle of conformational changes during substrate transport, transitioning between inward-facing and outward-facing conformations. Tariquidar has been shown to block the transition of P-gp to an "open" or outward-facing conformation, effectively trapping the transporter in a state that is unable to efflux substrates.[7][8][9]

1.3. Modulation of ATPase Activity:

Interestingly, while inhibiting drug efflux, tariquidar has been observed to activate the ATPase activity of P-gp.[7][8][9] This paradoxical effect is thought to result from the conformational state induced by tariquidar binding, which promotes ATP hydrolysis without productive drug transport. This uncoupling of ATP hydrolysis from substrate efflux is a hallmark of its inhibitory mechanism.

Quantitative Analysis of Tariquidar-Mediated Reversal of Multidrug Resistance

The efficacy of tariquidar in reversing P-gp-mediated multidrug resistance has been quantified in numerous studies. The following tables summarize key quantitative data from the literature.

Table 1: Reversal of Doxorubicin Resistance by Tariquidar in Various Cancer Cell Lines

| Cell Line | Cancer Type | Doxorubicin IC50 (µM) without Tariquidar | Doxorubicin IC50 (µM) with Tariquidar (300 nM) | Fold Resistance Reversal |

| NCI/ADR-RES | Breast Cancer | 15.7 ± 4.8 | ~0.22 (resistance reduced to 7-fold) | ~71 |

Data synthesized from information provided in the search results.[10]

Table 2: Reversal of Vinblastine Resistance by Tariquidar

| Cell Line | Cancer Type | Fold Resistance to Vinblastine without Tariquidar | Fold Resistance to Vinblastine with Tariquidar (300 nM) |

| NCI/ADR-RES | Breast Cancer | 2333 | ~7 |

Data synthesized from information provided in the search results.[10]

Table 3: IC50 Values for P-gp Inhibition by Tariquidar in Different Assay Systems

| Cell Line | Assay Method | Tariquidar IC50 (nM) | Reference |

| NCI-H460/R | Rhodamine 123 Accumulation | 1.073 ± 0.174 | [1] |

| DLD1-TxR | Rhodamine 123 Accumulation | 0.925 ± 0.155 | [1] |

| P-gp Membranes | ATPase Activity | 43 | [3] |

Table 4: Effect of Tariquidar on Paclitaxel Cytotoxicity in Ovarian Cancer Cells

| Cell Line | Paclitaxel IC50 (nM) - Alone | Paclitaxel IC50 (nM) - with Tariquidar-loaded Liposomes | Fold Sensitization |

| SKOV-3 (sensitive) | 27.11 | 17.68 | 1.5 |

| SKOV-3TR (resistant) | 2743 | 34 | 80.7 |

Data is from a study using co-delivery of tariquidar and paclitaxel in liposomes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize P-gp inhibition and resistance.

3.1. Rhodamine 123 Efflux Assay by Flow Cytometry

This assay measures the function of P-gp by quantifying the efflux of the fluorescent substrate Rhodamine 123.

Materials:

-

P-gp-overexpressing and parental control cell lines

-

Rhodamine 123 (stock solution in DMSO)

-

Tariquidar or other inhibitors

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Preparation: Harvest cells and resuspend them in complete culture medium at a concentration of 1 x 10^6 cells/mL.

-

Inhibitor Pre-incubation: Aliquot cell suspensions into flow cytometry tubes. Add tariquidar or other inhibitors at desired concentrations. Include a vehicle control (e.g., DMSO). Incubate for 30-60 minutes at 37°C.

-

Rhodamine 123 Loading: Add Rhodamine 123 to each tube to a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C in the dark.

-

Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes). Remove the supernatant and wash the cells twice with ice-cold PBS.

-

Efflux: Resuspend the cell pellet in pre-warmed (37°C) complete culture medium (without Rhodamine 123 but with the respective inhibitors). Incubate at 37°C.

-

Flow Cytometry Analysis: At designated time points (e.g., 0, 30, 60, 120 minutes), remove aliquots of the cell suspension, place on ice, and analyze on a flow cytometer. Measure the mean fluorescence intensity (MFI) of the cell population.

-

Data Analysis: Plot the MFI over time. A decrease in MFI indicates efflux of Rhodamine 123. Inhibition of efflux by tariquidar will result in a higher MFI compared to the control.

3.2. P-gp ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp in the presence and absence of tariquidar.

Materials:

-

P-gp-containing cell membranes (e.g., from P-gp overexpressing cells)

-

Tariquidar

-

Verapamil (as a P-gp substrate and activator)

-

ATP

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA, 5 mM MgCl2)

-

Reagent for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent)

-

96-well microplate

-

Plate reader

Protocol:

-

Reaction Setup: In a 96-well plate, add the assay buffer, P-gp membranes (typically 5-10 µg of protein), and varying concentrations of tariquidar or verapamil. Include a control with no additions and a control with a known P-gp inhibitor like sodium orthovanadate.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate Reaction: Add ATP to a final concentration of 2-5 mM to start the reaction.

-

Incubation: Incubate the plate at 37°C for 20-30 minutes.

-

Stop Reaction and Detect Pi: Stop the reaction by adding the Pi detection reagent.

-

Measurement: After a color development period (as per the reagent instructions), measure the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).

-

Data Analysis: Subtract the background absorbance (from wells without ATP or with vanadate) from all readings. Plot the ATPase activity (proportional to absorbance) against the concentration of tariquidar. An IC50 value can be calculated for inhibition of basal or verapamil-stimulated ATPase activity.[1]

Mechanisms of Resistance to Tariquidar

While tariquidar is effective at reversing P-gp-mediated resistance to other drugs, cancer cells can develop resistance to tariquidar itself. The mechanisms for this are not as well-documented as resistance to chemotherapeutics but are thought to involve the following:

4.1. Upregulation of Other ABC Transporters:

A primary mechanism of acquired resistance to P-gp inhibitors is the upregulation of other ABC transporters that are not inhibited by the specific agent.

-

Breast Cancer Resistance Protein (BCRP/ABCG2): Tariquidar has been shown to be a substrate for BCRP.[11] Therefore, cancer cells that upregulate BCRP expression could potentially efflux tariquidar, reducing its intracellular concentration and its ability to inhibit P-gp.[10][12][13]

-

Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): While some studies suggest tariquidar has minimal effects on MRP1, others indicate potential inhibitory effects at higher concentrations.[12] Upregulation of MRP1 could provide an alternative efflux pathway for chemotherapeutic agents, bypassing the P-gp inhibition by tariquidar.

4.2. Alterations in Signaling Pathways:

Several signaling pathways are known to regulate the expression and function of ABC transporters and could contribute to resistance to P-gp inhibitors.

-

PI3K/Akt/mTOR Pathway: The PI3K/Akt pathway is a central regulator of cell survival and proliferation and has been implicated in drug resistance.[14][15][16] Activation of this pathway can lead to increased expression of ABC transporters, including P-gp. Therefore, constitutive activation of the PI3K/Akt pathway could potentially counteract the inhibitory effects of tariquidar by maintaining high levels of P-gp expression.

-

Hypoxia-Inducible Factor-1α (HIF-1α) Pathway: Hypoxia is a common feature of the tumor microenvironment and can induce drug resistance. HIF-1α, a key transcription factor activated under hypoxic conditions, can directly upregulate the expression of P-gp.[17] This suggests that in hypoxic tumors, higher concentrations of tariquidar may be required to achieve complete P-gp inhibition.

4.3. Mutations in the P-gp Binding Site (Hypothetical):

Although not yet extensively documented for tariquidar, mutations in the drug-binding pocket of P-gp that alter the binding affinity of the inhibitor are a plausible mechanism of resistance. Such mutations could prevent tariquidar from effectively locking the transporter in its inhibited conformation.

Visualizations of Pathways and Workflows

Diagram 1: Tariquidar's Mechanism of Action on P-gp

Caption: Tariquidar non-competitively binds to P-gp, blocking drug efflux.

Diagram 2: Experimental Workflow for Rhodamine 123 Efflux Assay

Caption: Workflow for assessing P-gp efflux using Rhodamine 123.

Diagram 3: Signaling Pathways Potentially Conferring Tariquidar Resistance

References

- 1. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Membrane-assisted tariquidar access and binding mechanisms of human ATP-binding cassette transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mapping the Binding Site of the Inhibitor Tariquidar That Stabilizes the First Transmembrane Domain of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationships of Tariquidar Analogs as Multidrug Resistance Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel strategies to prevent the development of multidrug resistance (MDR) in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Upregulation of PI3K/Akt and MAP Kinase Pathways is Associated with Resistance of Microtubule-Targeting Drugs in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tariquidar Sensitizes Multiple Myeloma Cells to Proteasome Inhibitors via Reduction of Hypoxia-Induced P-gp-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Early Pharmacokinetics of P-glycoprotein Inhibitors

Introduction

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is an efflux pump that plays a critical role in limiting the absorption and distribution of a wide array of therapeutic agents.[1][2] Overexpression of P-gp in cancer cells is a primary mechanism of multidrug resistance (MDR), which significantly hampers the efficacy of chemotherapy.[3][4][5] Consequently, the development of P-gp inhibitors to be co-administered with anticancer drugs has been a major focus of research to overcome MDR.[3][4] This technical guide provides an in-depth overview of the early pharmacokinetic properties of P-gp inhibitors, with a focus on key parameters and experimental methodologies. While a specific "P-gp inhibitor 17" was not identified in the literature, this guide will use PSC 833 (valspodar), a well-characterized P-gp inhibitor, as a primary example to illustrate the core concepts of early pharmacokinetic evaluation.

Mechanism of P-gp Inhibition and its Pharmacokinetic Consequences

P-gp inhibitors can block the efflux pump through several mechanisms, including competitive, non-competitive, or allosteric binding to the drug-binding site, interference with ATP hydrolysis, and alteration of the cell membrane's integrity.[5] By inhibiting P-gp, these agents increase the intracellular concentration of co-administered P-gp substrates, thereby enhancing their therapeutic effects.[4][5] The inhibition of P-gp in key organs such as the intestines, liver, kidneys, and the blood-brain barrier can significantly alter the pharmacokinetics of substrate drugs, leading to increased oral bioavailability, altered distribution, and reduced clearance.[1][4][5]

Early Pharmacokinetic Profile of PSC 833 (Valspodar)

PSC 833 is a non-immunosuppressive cyclosporin D derivative that has been studied for its ability to reverse P-gp-mediated multidrug resistance.[6] The following table summarizes the key pharmacokinetic parameters of PSC 833 from an early clinical study.

| Pharmacokinetic Parameter | Intravenous (3 mg/kg) | Oral (9 mg/kg) | Reference |

| Model | Two-compartment open model | Two-compartment model with lag time | [6] |

| Absolute Bioavailability (%) | - | 34 (range: 3 - 58) | [6] |

| Clearance (Cl) | Consistent between doses | Consistent between doses | [6] |

Data presented as mean with range where available.

Experimental Protocols

The characterization of the early pharmacokinetics of a P-gp inhibitor involves a combination of in vitro and in vivo studies.

In Vitro Permeability and Efflux Assays

-

Objective: To determine if a compound is a substrate and/or inhibitor of P-gp.

-

Methodology:

-

Cell Line: Caco-2 cells, which are human colon adenocarcinoma cells that differentiate to form a polarized monolayer expressing P-gp, are commonly used.[7]

-

Transport Study: The test compound is added to either the apical (AP) or basolateral (BL) side of the Caco-2 cell monolayer.

-

Sampling: Samples are taken from the opposite chamber at various time points.

-

Analysis: The concentration of the compound is quantified using LC-MS/MS.

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp BL-to-AP / Papp AP-to-BL) significantly greater than 2 suggests the compound is a P-gp substrate.

-

Inhibition Assay: The transport of a known P-gp substrate (e.g., paclitaxel) is measured in the presence and absence of the test inhibitor to determine its inhibitory potential.[7]

-

References

- 1. P-glycoprotein and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tsijournals.com [tsijournals.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholar.usuhs.edu [scholar.usuhs.edu]

- 7. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for P-gp Inhibitor 17 Assay in Caco-2 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is an important efflux pump expressed in various tissues, including the intestinal epithelium, blood-brain barrier, and kidney. It plays a crucial role in drug disposition and can lead to multidrug resistance in cancer cells. The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a polarized monolayer of enterocytes that expresses P-gp and other transporters, making it a widely accepted in vitro model for studying intestinal drug absorption and the identification of P-gp substrates and inhibitors.[1][2][3][4][5][6][7][8] This document provides a detailed protocol for assessing the inhibitory potential of a test compound, designated as "Inhibitor 17," on P-gp activity in Caco-2 cells using a bidirectional transport assay with a known P-gp substrate.

Principle of the Assay

The assay evaluates the ability of "Inhibitor 17" to block the P-gp-mediated efflux of a probe substrate, such as Digoxin or Rhodamine 123.[9][10][11][12][13] By measuring the transport of the probe substrate across the Caco-2 monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, an efflux ratio (ER) can be calculated. A high efflux ratio (typically >2) indicates that the substrate is actively transported by an efflux pump like P-gp.[1][3] A significant reduction in the efflux ratio in the presence of "Inhibitor 17" suggests its inhibitory effect on P-gp.[1][4]

Experimental Protocols

Materials and Reagents

-

Caco-2 cells (passage number 25-40)[14]

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Non-Essential Amino Acids (NEAA)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Transwell® permeable supports (e.g., 12-well or 24-well plates, 0.4 µm pore size)

-

Hanks' Balanced Salt Solution (HBSS)

-

HEPES buffer

-

P-gp probe substrate (e.g., [³H]-Digoxin or Rhodamine 123)

-

"Inhibitor 17" (test compound)

-

Scintillation cocktail (for radiolabeled substrates)

-

Fluorometer (for fluorescent substrates)

-

LC-MS/MS instrumentation for quantification

-

Transepithelial Electrical Resistance (TEER) meter

1. Caco-2 Cell Culture and Monolayer Formation

-

Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Seeding on Transwells: Seed the Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².[4]

-

Monolayer Differentiation: Culture the cells for 21-25 days to allow for differentiation and the formation of a polarized monolayer with well-established tight junctions.[4][15] Change the culture medium every 2-3 days.

-

Monolayer Integrity Check: Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers. Only use monolayers with TEER values > 200 Ω·cm² for the assay.[4][15]

2. Bidirectional Transport Assay

-

Preparation:

-

Prepare transport buffer (HBSS with 25 mM HEPES, pH 7.4).

-

Prepare the dosing solutions:

-

Probe substrate alone in transport buffer.

-

Probe substrate with various concentrations of "Inhibitor 17" in transport buffer.

-

Probe substrate with the positive control inhibitor (e.g., 100 µM Verapamil) in transport buffer.

-

-

-

Apical to Basolateral (A-B) Transport:

-

Wash the Caco-2 monolayers twice with pre-warmed transport buffer.

-

Add the dosing solution to the apical (A) compartment (donor).

-

Add fresh transport buffer to the basolateral (B) compartment (receiver).

-

Incubate at 37°C with gentle shaking.

-

At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh transport buffer.

-

-

Basolateral to Apical (B-A) Transport:

-

Wash the Caco-2 monolayers twice with pre-warmed transport buffer.

-

Add the dosing solution to the basolateral (B) compartment (donor).

-

Add fresh transport buffer to the apical (A) compartment (receiver).

-

Incubate at 37°C with gentle shaking.

-

At the same predetermined time points, collect samples from the apical compartment and replace with fresh transport buffer.

-

-

Sample Analysis:

-

Quantify the concentration of the probe substrate in the collected samples using an appropriate analytical method (e.g., liquid scintillation counting for radiolabeled compounds, fluorescence spectroscopy for fluorescent compounds, or LC-MS/MS).

-

3. Data Analysis

-

Apparent Permeability Coefficient (Papp) Calculation: The Papp value (in cm/s) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the steady-state flux (rate of appearance of the substrate in the receiver compartment).

-

A is the surface area of the Transwell® membrane.

-

C₀ is the initial concentration of the substrate in the donor compartment.[4]

-

-

Efflux Ratio (ER) Calculation: The efflux ratio is calculated as: ER = Papp (B-A) / Papp (A-B) [1][3]

-

IC₅₀ Determination: To determine the inhibitory potency of "Inhibitor 17," plot the percentage of inhibition of the probe substrate's efflux against the logarithm of the "Inhibitor 17" concentration. The IC₅₀ value is the concentration of "Inhibitor 17" that causes a 50% reduction in the P-gp mediated transport of the probe substrate.

Data Presentation

Table 1: Apparent Permeability (Papp) and Efflux Ratio (ER) of P-gp Substrate in the Presence of Inhibitor 17

| Treatment Group | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) |

| Probe Substrate Alone | 1.5 ± 0.2 | 15.0 ± 1.8 | 10.0 |

| Probe Substrate + Inhibitor 17 (1 µM) | 3.2 ± 0.4 | 9.6 ± 1.1 | 3.0 |

| Probe Substrate + Inhibitor 17 (10 µM) | 5.8 ± 0.6 | 6.4 ± 0.7 | 1.1 |

| Probe Substrate + Inhibitor 17 (50 µM) | 6.5 ± 0.5 | 6.6 ± 0.8 | 1.0 |

| Probe Substrate + Verapamil (100 µM) | 7.0 ± 0.7 | 7.2 ± 0.9 | 1.0 |

Data are presented as mean ± standard deviation (n=3).

Table 2: IC₅₀ Value of Inhibitor 17 for P-gp Inhibition

| Compound | IC₅₀ (µM) |

| Inhibitor 17 | 8.5 |

| Verapamil (Reference) | 2.1 |

Mandatory Visualizations

References

- 1. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. Caco-2 Permeability | Evotec [evotec.com]

- 4. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. Dose-Dependent Targeted Suppression of P-glycoprotein Expression and Function in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. admescope.com [admescope.com]

- 7. Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]